Undecanamide, N-butyl-11-iodo-N-methyl-
Description
Undecanamide, N-butyl-11-iodo-N-methyl- is a synthetic steroidal derivative designed as a potent antiestrogen. Its structure features an undecanamide chain substituted with an iodine atom at the 11th carbon and N-butyl-N-methyl groups. This compound belongs to a class of estradiol analogs modified with amidoalkyl side chains to confer antiestrogenic activity without intrinsic estrogenicity . The iodine substituent enhances molecular weight and may influence binding affinity to estrogen receptors (ERs) and metabolic stability compared to halogenated analogs (e.g., bromo or chloro derivatives) .
Properties
CAS No. |
199529-05-0 |
|---|---|
Molecular Formula |
C16H32INO |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
N-butyl-11-iodo-N-methylundecanamide |
InChI |
InChI=1S/C16H32INO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 |
InChI Key |
QZVIPIUGPGKDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, N-butyl-11-iodo-N-methyl- typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-methylamine in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Undecanamide, N-butyl-11-iodo-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Undecanamide, N-butyl-11-iodo-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Undecanamide, N-butyl-11-iodo-N-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the amide group can form hydrogen bonds, affecting the compound’s solubility and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of Undecanamide, N-butyl-11-iodo-N-methyl- with its closest analogs:
Key Observations :
- Positional Effects : Substitution at C11 (iodo/bromo) vs. C16α (chloro) or C9 (bromo) alters steric interactions with ERs, influencing receptor binding and antagonism .
Antiestrogenic Potency
- Iodine’s larger atomic radius may enhance hydrophobic interactions with ERs compared to smaller halogens .
- N-butyl-11-bromo-N-methyl-undecanamide : Exhibits antiestrogenic activity in ZR-75-1 breast cancer cells, causing 28% inhibition of estradiol-induced proliferation at 1 µM .
- 16α-Chloro analog : Inhibits cell cycle progression in ZR-75-1 cells (IC₅₀ ~10 µM) and synergizes with androgens to suppress proliferation .
- 9-Bromo derivative : Inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD) with IC₅₀ = 10.6 µM, blocking estrogen synthesis .
Metabolic Stability
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